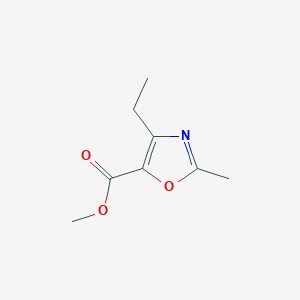![molecular formula C12H10ClNO3S B13972992 1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one CAS No. 91579-92-9](/img/structure/B13972992.png)
1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of sulfonyl-containing heterocycles This compound is characterized by the presence of a chloro group, a phenylsulfonyl group, and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone typically involves the reaction of 1-(phenylsulfonyl)-1H-pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The phenylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanol.
Oxidation: Formation of sulfone derivatives.
科学的研究の応用
2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The phenylsulfonyl group can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibition of their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
2-chloro-1-(3,4-dihydroxyphenyl)ethanone: Similar in structure but contains hydroxyl groups instead of a phenylsulfonyl group.
2-chloro-1-(3,4-difluorophenyl)ethanone: Contains fluorine atoms instead of a phenylsulfonyl group.
2-chloro-1-(1-chlorocyclopropyl)ethanone: Contains a cyclopropyl group instead of a pyrrole ring.
Uniqueness
2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone is unique due to the presence of the phenylsulfonyl group and the pyrrole ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
91579-92-9 |
|---|---|
分子式 |
C12H10ClNO3S |
分子量 |
283.73 g/mol |
IUPAC名 |
1-[1-(benzenesulfonyl)pyrrol-3-yl]-2-chloroethanone |
InChI |
InChI=1S/C12H10ClNO3S/c13-8-12(15)10-6-7-14(9-10)18(16,17)11-4-2-1-3-5-11/h1-7,9H,8H2 |
InChIキー |
FKDQWGQYFOWNDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13972936.png)
![(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid](/img/structure/B13972943.png)
![6H-Imidazo[4,5,1-IJ]quinoline](/img/structure/B13972950.png)







